

In-Depth Technical Guide to the Pharmacokinetics of Oral Amezalpat (TPST-1120)

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Compound of Interest

Compound Name: Amezalpat

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Introduction

Amezalpat (TPST-1120) is an investigational, orally administered, small molecule that acts as a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPAR α).^{[1][2][3]} PPAR α is a transcription factor that plays a crucial role in the regulation of fatty acid oxidation (FAO) and inflammation, processes that are often dysregulated in cancerous cells to support their growth and survival.^{[1][4]} Developed by Tempest Therapeutics, **Amezalpat** is being evaluated in clinical trials for the treatment of various advanced solid tumors, most notably hepatocellular carcinoma (HCC).^{[2][5][6]} This technical guide provides a comprehensive overview of the available pharmacokinetic data for oral **Amezalpat**, details of the experimental protocols used in its clinical evaluation, and a visualization of its mechanistic pathways.

Pharmacokinetic Profile

Limited pharmacokinetic data for **Amezalpat** is publicly available from the first-in-human Phase I clinical trial (NCT03829436).^{[4][7]} This study evaluated the safety, tolerability, and pharmacokinetics of **Amezalpat** as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.^{[4][8]}

Data Summary

While specific quantitative values for key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and terminal half-life have not been detailed in the available literature, the Phase I trial publication confirms that plasma concentrations of TPST-1120 were quantified and subjected to noncompartmental analysis.^[4] The study established a dose of 1200 mg administered daily in subsequent clinical evaluations.

Table 1: Summary of **Amezalpat** Oral Pharmacokinetic Parameters

Parameter	Value	Study Population
Route of Administration	Oral	Patients with advanced solid tumors
Dosing Regimen (Phase 1b/2)	1200 mg daily	Patients with unresectable or metastatic HCC
Pharmacokinetic Analysis	Noncompartmental analysis performed	Patients with advanced solid tumors

| Quantitative Data | Not publicly available | N/A |

Experimental Protocols

Phase I Clinical Trial (NCT03829436) Methodology

The primary source of human pharmacokinetic data for **Amezalpat** is the Phase I, open-label, dose-escalation study.^{[4][8]}

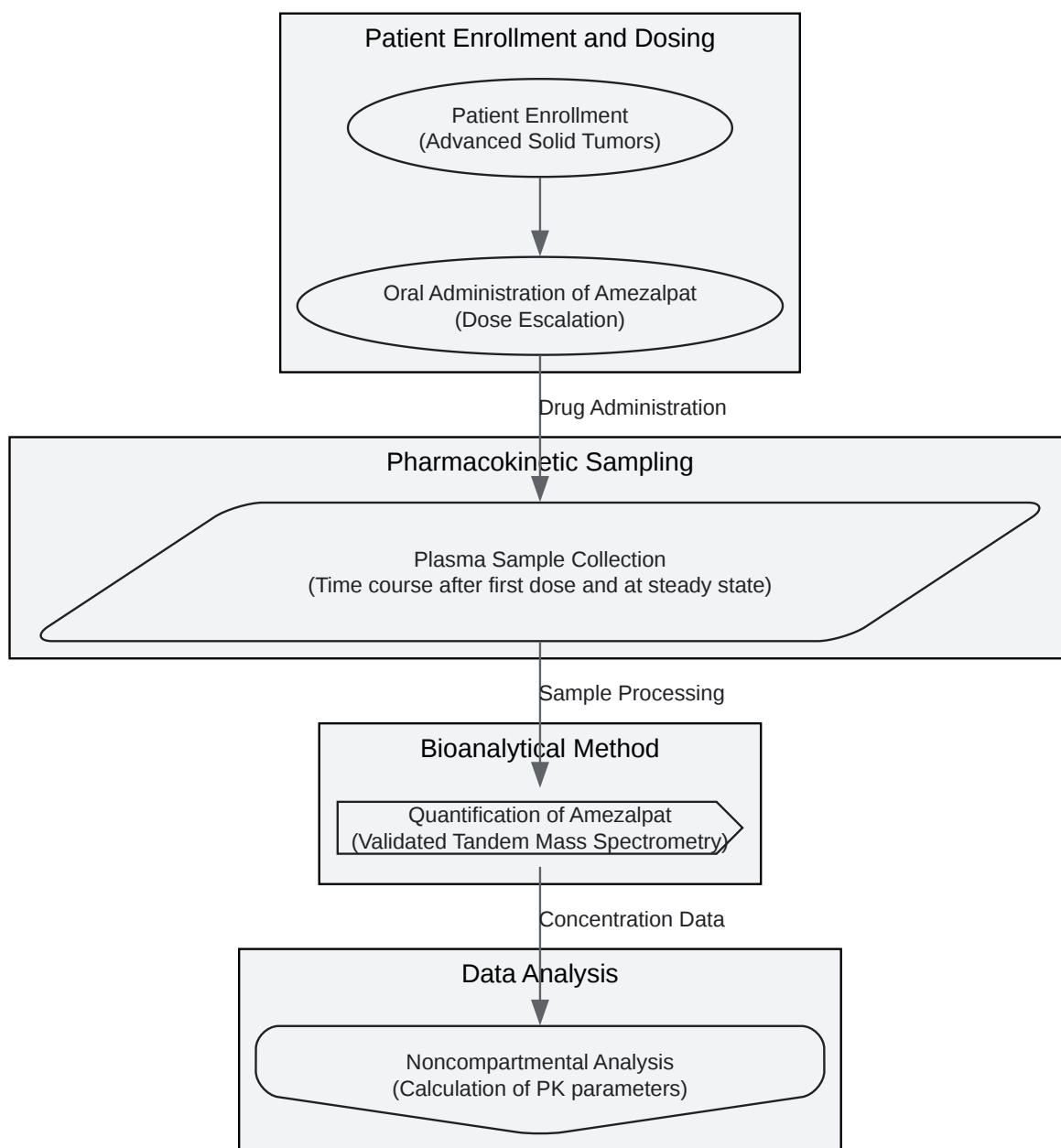
Study Design:

- Monotherapy Arm: Patients with advanced solid tumors received escalating oral doses of **Amezalpat**.
- Combination Therapy Arm: Patients with specific cancer types received **Amezalpat** in combination with the immune checkpoint inhibitor nivolumab.^[4]

Pharmacokinetic Sampling and Analysis:

- Plasma samples were collected from patients to quantify the concentrations of TPST-1120.
- A validated tandem mass spectrometry assay was employed for the quantification of plasma drug levels.
- Pharmacokinetic parameters were determined using noncompartmental analysis of the observed plasma concentration-time data following the initial dose and at a steady state on day 8 of treatment.[4]

Below is a workflow diagram illustrating the pharmacokinetic assessment protocol in the Phase I clinical trial.



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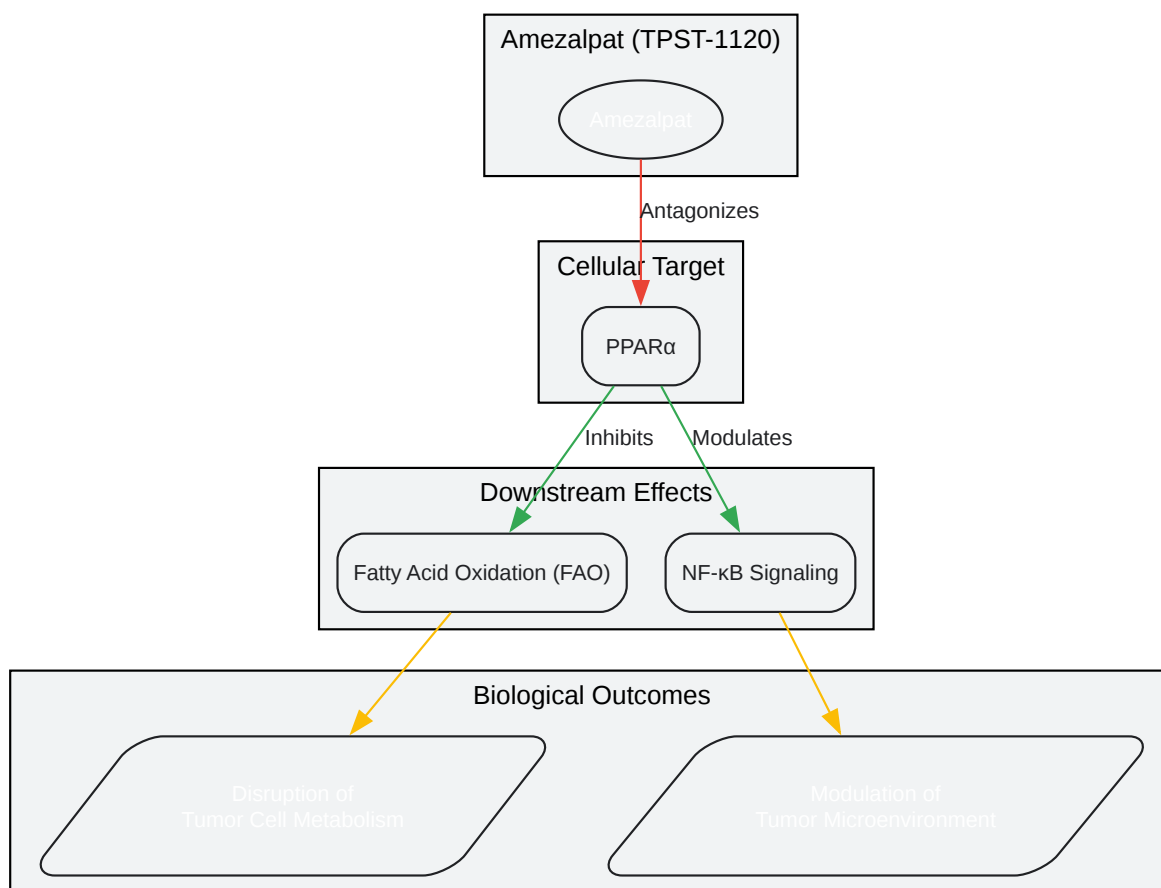
Caption: Experimental workflow for pharmacokinetic analysis of **Amezalpat** in the Phase I clinical trial.

Mechanism of Action and Signaling Pathways

Amezalpat functions as a competitive antagonist of PPAR α .^[1] In cancer cells, PPAR α is often overexpressed and promotes fatty acid oxidation (FAO), a metabolic pathway that provides energy and building blocks for rapidly dividing cells. By inhibiting PPAR α , **Amezalpat** is designed to disrupt tumor cell metabolism.^[3] Furthermore, **Amezalpat** has been shown to modulate the tumor microenvironment by affecting immune-suppressive cells that are also dependent on FAO.^{[6][9]}

A key signaling pathway influenced by PPAR α is the nuclear factor-kappa B (NF- κ B) pathway. PPAR α activation can suppress NF- κ B signaling, which has complex roles in inflammation and cancer. As an antagonist, **Amezalpat** may reverse this suppression, leading to a more pro-inflammatory tumor microenvironment that can enhance anti-tumor immune responses.

The following diagram illustrates the proposed mechanism of action of **Amezalpat**.



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Caption: Proposed mechanism of action of **Amezalpat** as a PPARα antagonist.

Conclusion

The development of oral **Amezalpat** as a novel anti-cancer agent targeting PPARα is a promising strategy. While the currently available pharmacokinetic data from its Phase I clinical trial is limited in its public detail, the study has established a foundation for its ongoing clinical evaluation. The experimental protocols for pharmacokinetic assessment followed standard industry practices. Further publication of detailed pharmacokinetic parameters will be crucial for a complete understanding of its clinical pharmacology. The mechanism of action, involving the

dual effects of disrupting tumor metabolism and modulating the tumor immune microenvironment through PPAR α antagonism, provides a strong rationale for its continued investigation in oncology.

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References

- 1. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 2. TPST-1120 by Tempest Therapeutics for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPAR α , as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. curetoday.com [curetoday.com]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPAR α , as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tempest Therapeutics' Amezalpat Receives FDA Fast Track and Orphan Drug Designations for Hepatocellular Carcinoma Treatment | Nasdaq [nasdaq.com]
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